![molecular formula C16H8F2N4O5S B2969358 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 321555-56-0](/img/structure/B2969358.png)
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
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Overview
Description
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a member of the salicylate family of drugs and is structurally similar to aspirin. However, unlike aspirin, Diflunisal does not have any antiplatelet effects.
Scientific Research Applications
Metal-Catalyzed C-H Bond Functionalization
Research on compounds with bidentate directing groups, such as N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, underscores the potential of such structures in facilitating metal-catalyzed C-H bond functionalization reactions. This application is crucial for developing complex organic molecules with high precision, showcasing the structural motif's utility in synthetic chemistry (Hamad H. Al Mamari, Nasser Al Awaimri, Yousuf Al Lawati, 2019).
Fluorescence Quenching Properties
Studies on dinitrophenols (DNPs) like 2,4-DNP and DNOC reveal their fluorescence quenching properties, which aid in understanding and explaining their toxicity. This research indicates the potential for using similar dinitrobenzamide compounds in studying fluorescence quenching mechanisms and their implications for toxicity and environmental impact (Cristina-Amalia Dumitraş Huţanu, M. Pintilie, 2013).
Antimicrobial Activity
The synthesis and characterization of novel aromatic polyimides, including those derived from benzamide structures, demonstrate the diverse applications of such compounds, including their potential antimicrobial properties. This suggests that N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide could be explored for its antimicrobial efficacy (M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005).
Synthesis of Antimicrobial Agents
The development of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showcases the potential of structurally complex benzamides in antimicrobial drug development. This line of research suggests that this compound could also be investigated for its potential as an antimicrobial agent (P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to target mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1) .
Mode of Action
It is known that similar compounds inhibit the function of their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways related to cell growth, proliferation, and survival .
Result of Action
Similar compounds have been found to have antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F2N4O5S/c17-12-2-1-8(5-13(12)18)14-7-28-16(19-14)20-15(23)9-3-10(21(24)25)6-11(4-9)22(26)27/h1-7H,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDWFYUFMYJAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F2N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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